
3,5-Dimethyl-1-phenylmethoxycarbonylpiperidine-3,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate is a chemical compound with the molecular formula C17H21NO6 and a molecular weight of 335.35 g/mol It is known for its unique structure, which includes a piperidine ring substituted with benzyl and dimethyl groups, as well as three carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple precursors such as 1,5-diketones or amino acids.
Introduction of Benzyl and Dimethyl Groups: The benzyl and dimethyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzyl and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution Reagents: Alkyl halides, acyl halides, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research may explore its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate: This compound itself serves as a reference point for comparison.
3,5-Dimethylpiperidine: A simpler analog without the benzyl and carboxylate groups.
1-Benzylpiperidine: Lacks the dimethyl and carboxylate groups.
Uniqueness
1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate is unique due to its combination of benzyl, dimethyl, and carboxylate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C17H21NO6 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-phenylmethoxycarbonylpiperidine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C17H21NO6/c1-16(13(19)20)9-17(2,14(21)22)11-18(10-16)15(23)24-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,19,20)(H,21,22) |
Clave InChI |
NQONQVXXZZVOMU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


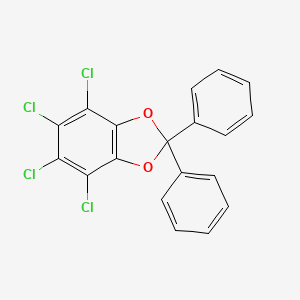
![(5E)-2-(4-methylanilino)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821777.png)
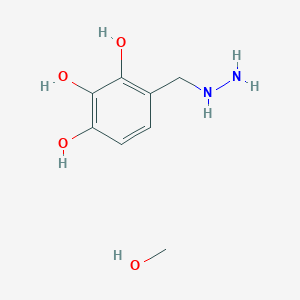
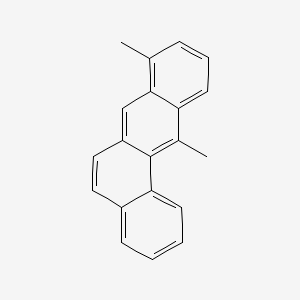
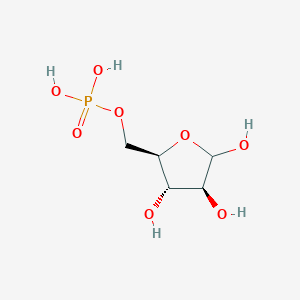
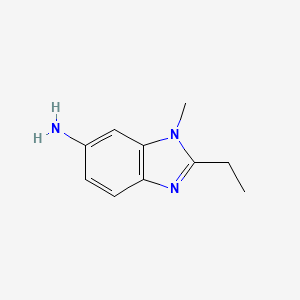
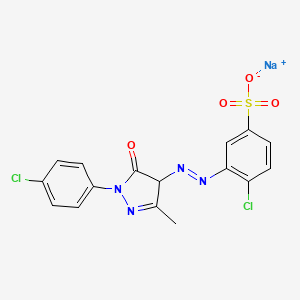
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)

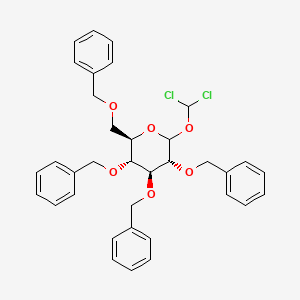

![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)
